molecular formula C21H19NO3 B606953 DBCO-C6-acid CAS No. 1425485-72-8

DBCO-C6-acid

Cat. No.: B606953
CAS No.: 1425485-72-8
M. Wt: 333.39
InChI Key: NIRLBCOFKPVQLM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DBCO-C6-acid, also known as ADIBO or DIBAC, is primarily used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are molecules containing Azide groups .

Mode of Action

This compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction, also known as click chemistry, allows for the efficient functionalization of primary or secondary amines in the presence of activators such as EDC or HATU .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the strain-promoted alkyne-azide cycloaddition (SPAAC). This copper-free click chemistry reaction allows for the stable attachment of the ADC cytotoxin to the antibody, forming the ADC .

Pharmacokinetics

It’s worth noting that the extended 6-carbon atom spacer arm of this compound improves its solubility in organic solvents such as dichloromethane, chloroform, thf, and ethyl acetate . This could potentially impact the compound’s ADME properties and bioavailability.

Result of Action

The result of this compound’s action is the formation of stable antibody-drug conjugates (ADCs). These ADCs are designed to deliver cytotoxic drugs directly to cancer cells, thereby reducing the impact on healthy cells .

Action Environment

The action of this compound is influenced by the presence of Azide groups in the target molecules . Additionally, the reaction efficiency and stability of the resulting conjugates are improved by the extended 6-carbon atom spacer arm . .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

DBCO-C6-acid is an analog of DBCO-Acid with an extended 6-carbon atom spacer arm. The extended 6-carbon atom spacer arm improves its derivatization efficiency and the stability of the yielded conjugates. This spacer arm also improves solubility in organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate . It is commonly used for copper-free Click Chemistry reactions .

Biochemical Analysis

Biochemical Properties

DBCO-C6-acid plays a crucial role in biochemical reactions, particularly in the synthesis of antibody-drug conjugates. It interacts with azide-containing molecules through strain-promoted alkyne-azide cycloaddition, forming stable triazole linkages . This interaction is highly specific and efficient, making this compound a valuable tool in bioconjugation and drug development. The compound’s non-cleavable nature ensures that the conjugates remain stable under physiological conditions .

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of drugs to specific cells. The stable triazole linkages formed by this compound ensure that the conjugated drugs are delivered efficiently to the target cells, minimizing off-target effects . This targeted delivery can impact cell signaling pathways, gene expression, and cellular metabolism, leading to enhanced therapeutic efficacy and reduced toxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo strain-promoted alkyne-azide cycloaddition with azide-containing molecules . This reaction forms stable triazole linkages, which are resistant to hydrolysis and enzymatic degradation . The non-cleavable nature of this compound ensures that the conjugates remain intact, allowing for precise targeting and delivery of therapeutic agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are influenced by its stability and degradation over time. The compound is stable under various conditions, including room temperature and different solvents . Long-term studies have shown that this compound can degrade over extended periods, potentially affecting its efficacy in in vitro and in vivo studies . Researchers must consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively facilitates the targeted delivery of drugs, leading to improved therapeutic outcomes . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and immune responses . Researchers must carefully optimize the dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to bioconjugation and drug delivery. The compound interacts with enzymes and cofactors that facilitate the formation of stable triazole linkages . These interactions can influence metabolic flux and metabolite levels, potentially affecting the overall pharmacokinetics and pharmacodynamics of the conjugated drugs .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure that the compound is localized to the target cells and tissues, enhancing the efficiency of drug delivery . The extended six-carbon atom spacer arm in this compound improves its solubility and distribution in various biological environments .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles within the cells, where it exerts its activity and function . This precise localization is essential for the effective delivery of therapeutic agents and the modulation of cellular processes .

Chemical Reactions Analysis

Types of Reactions

DBCO-C6-acid primarily undergoes strain-promoted alkyne-azide cycloaddition reactions. This type of reaction is highly specific and does not require a catalyst, making it suitable for various bioconjugation applications .

Common Reagents and Conditions

Major Products

The major products formed from the reactions involving this compound are stable conjugates with azide-containing molecules. These conjugates are used in various applications, including the synthesis of antibody-drug conjugates and other bioconjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its extended six-carbon spacer arm, which improves its solubility in organic solvents and enhances the stability of the conjugates formed. This makes it particularly suitable for applications requiring high stability and solubility .

Properties

IUPAC Name

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c23-20(11-5-6-12-21(24)25)22-15-18-9-2-1-7-16(18)13-14-17-8-3-4-10-19(17)22/h1-4,7-10H,5-6,11-12,15H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRLBCOFKPVQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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